Product packaging for Bis(4-nitrophenyl)sulfide(Cat. No.:CAS No. 1223-31-0)

Bis(4-nitrophenyl)sulfide

Cat. No.: B072996
CAS No.: 1223-31-0
M. Wt: 276.27 g/mol
InChI Key: ZZTJMQPRKBNGNX-UHFFFAOYSA-N
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Description

Significance of Diaryl Sulfides in Contemporary Chemistry

Diaryl sulfides are a class of organosulfur compounds that are integral to numerous areas of modern chemistry. Their structural motifs are found in a wide array of pharmaceuticals, biologically active molecules, and advanced materials. nanomaterchem.commdpi.com The development of efficient methods for creating carbon-sulfur (C–S) bonds is a significant focus in synthetic and medicinal chemistry due to the prevalence of the diaryl sulfide (B99878) core in various therapeutic agents. researchgate.net

These compounds are not merely synthetic curiosities; they are key components in drugs used to treat a range of conditions. nanomaterchem.com The unique three-dimensional structure of diaryl sulfides, where the phenyl rings are less co-planar compared to analogous diaryl ethers, offers distinct advantages in drug design, allowing for the creation of more shapely molecular scaffolds. nih.govscispace.com This structural feature is crucial for interacting with complex biological targets. nih.govscispace.com

Furthermore, the sulfur atom in diaryl sulfides can exist in various oxidation states, contributing to their diverse chemical properties and applications. scispace.com They serve as precursors to other important sulfur-containing compounds with significant bioactivities. researchgate.net The versatility of diaryl sulfides extends to materials science, where they are used in the development of polymers and other functional materials. mdpi.comthieme.de The ongoing research into metal-catalyzed and metal-free C-S bond formation highlights the continued importance of this class of compounds in advancing chemical synthesis. researchgate.netresearchgate.net

Research Context of Bis(4-nitrophenyl)sulfide and Related Compounds

This compound serves as a notable example within the broader class of diaryl sulfides, primarily functioning as an intermediate in organic synthesis. chemicalbook.com Its chemical properties and reactivity are of interest to researchers developing new synthetic methodologies. The presence of two nitro groups makes the aromatic rings electron-deficient, influencing the compound's reactivity and making it a useful substrate for studying various chemical transformations.

The synthesis of this compound itself can be achieved through methods such as the reaction of p-nitrochlorobenzene with a sulfur source. chemicalbook.com Research in this area often focuses on improving the efficiency and environmental friendliness of such synthetic routes.

While this compound is a specific entity, it is often studied in the context of related sulfur-containing compounds. For instance, research on Bis(4-nitrophenyl) disulfide, a compound with a disulfide linkage instead of a sulfide, provides insights into the broader chemistry of nitrophenyl-sulfur compounds. nist.gov The study of these molecules contributes to a deeper understanding of C-S bond formation and the properties of organosulfur compounds in general. researchgate.net Furthermore, this compound can be a precursor in the synthesis of sulfur-containing polymers for applications like specialized coatings and adhesives. myskinrecipes.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1223-31-0 chemicalbook.com
Molecular Formula C₁₂H₈N₂O₄S sigmaaldrich.com
Appearance Orange flaky crystals chemicalbook.com
Melting Point 156-157 °C chemicalbook.com
Solubility Soluble in glacial acetic acid, insoluble in water chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8N2O4S B072996 Bis(4-nitrophenyl)sulfide CAS No. 1223-31-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-nitro-4-(4-nitrophenyl)sulfanylbenzene
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InChI

InChI=1S/C12H8N2O4S/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8H
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InChI Key

ZZTJMQPRKBNGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S
Source PubChem
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DSSTOX Substance ID

DTXSID9061629
Record name Benzene, 1,1'-thiobis[4-nitro-
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Molecular Weight

276.27 g/mol
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CAS No.

1223-31-0
Record name 1,1′-Thiobis[4-nitrobenzene]
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Synthetic Methodologies and Strategies for Bis 4 Nitrophenyl Sulfide

Established Synthetic Pathways for Aryl Sulfides

Traditional methods for the synthesis of diaryl sulfides, including bis(4-nitrophenyl)sulfide, have historically relied on the reaction of aryl halides with sulfur-containing nucleophiles or the coupling of sulfur-functionalized precursors.

Synthesis via Substituted Halobenzenes and Sulfur Reagents

A common and well-documented approach involves the nucleophilic aromatic substitution of a halo-substituent on a nitro-activated benzene (B151609) ring with a sulfur-based reagent.

A reliable method for the preparation of this compound involves the reaction of p-chloronitrobenzene with potassium xanthate. orgsyn.org This procedure, detailed in Organic Syntheses, provides a good yield of the desired product. The reaction is typically carried out in refluxing ethanol (B145695) for an extended period. orgsyn.orgchemicalbook.com

The process involves heating a mixture of p-chloronitrobenzene and potassium xanthate in 95% ethanol under reflux for 48 hours. During the reaction, the product crystallizes from the solution and can be isolated by filtration. orgsyn.org

Table 1: Synthesis of this compound via Potassium Xanthate

Reactant 1 Reactant 2 Solvent Reaction Time Yield Melting Point
p-Chloronitrobenzene Potassium Xanthate 95% Ethanol 48 hours 76-82% 158-160 °C

Data sourced from Organic Syntheses. orgsyn.org

The direct reaction of p-chloronitrobenzene with sodium sulfide (B99878) is a seemingly straightforward approach to this compound. However, this method is often plagued by the formation of a complex mixture of products, making it an impractical route for obtaining the pure compound. orgsyn.org The lack of selectivity presents a significant challenge.

To address the issue of selectivity, the use of a phase transfer catalyst has been explored. Research by Kim and Noh in 1975 demonstrated that the reaction of p-nitrochlorobenzene with aqueous sodium sulfide in the presence of a phase transfer catalyst, such as Aliquat 336, can lead to the selective formation of bis(p-nitrophenyl)sulfide. nitrkl.ac.in This approach mitigates the formation of unwanted byproducts.

Another strategy to control the reactivity of the sulfur source involves the use of sodium disulfide (Na₂S₂), which can be prepared from sodium sulfide and elemental sulfur. This reagent has been used in the synthesis of the related compound, di-o-nitrophenyl disulfide, from o-chloronitrobenzene. orgsyn.org This suggests that careful control of the sulfur nucleophile is crucial for achieving a successful synthesis.

Homocoupling Reactions of Sodium Arenesulfinates

A more recent and efficient strategy for the synthesis of symmetrical diaryl sulfides is the homocoupling of sodium arenesulfinates. This method has been successfully applied to the preparation of this compound.

The reaction involves the palladium-catalyzed homocoupling of sodium 4-nitrobenzenesulfinate. nih.gov This process offers a direct route to the desired product with good yields.

Table 2: Palladium-Catalyzed Homocoupling of Sodium 4-Nitrobenzenesulfinate

Substrate Catalyst Solvent Temperature Yield
Sodium 4-nitrobenzenesulfinate Pd(OAc)₂ NMP 150 °C 73%

Data sourced from a study on the homocoupling of sodium arenesulfinates. nih.gov

Exploration of Novel Synthetic Routes and Reaction Conditions

The field of organic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. While the aforementioned methods are well-established, the exploration of novel synthetic routes for this compound is an active area of research. These modern approaches often focus on the use of new catalysts and sulfur sources.

Recent advances in the synthesis of diaryl sulfides include the use of copper-catalyzed reactions with novel sulfur sources like hexamethyldisilathiane. thieme.de This approach provides a versatile means of forming carbon-sulfur bonds. While a specific application to this compound has not been detailed, the broad utility of this method suggests its potential applicability.

Furthermore, transition-metal-free synthetic strategies are gaining prominence. These methods offer the advantage of avoiding potentially toxic and expensive metal catalysts. One such approach involves a three-component cross-coupling of polyfluoroarenes, diaryliodide salts, and potassium thioacetate (B1230152) to generate unsymmetrical diaryl thioethers, showcasing the potential for metal-free C-S bond formation. sioc-journal.cn

Another innovative route involves the copper-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides. mdpi.com This method provides a new disconnection for the synthesis of diaryl sulfides and could potentially be adapted for the synthesis of this compound, starting from 4-nitroboronic acid and 4-nitrobenzenesulfonyl chloride.

These emerging methodologies, while not yet established as standard procedures for the synthesis of this compound, represent the forefront of research in diaryl sulfide synthesis and offer promising avenues for future exploration and optimization.

Mechanistic Investigations of Bis 4 Nitrophenyl Sulfide Reactivity

Oxidative Transformations

The sulfur center in bis(4-nitrophenyl)sulfide is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone. These transformations are of significant interest for modifying the electronic and steric properties of the molecule.

Formation of Sulfoxides and Sulfones

The oxidation of sulfides is a fundamental reaction that produces sulfoxides and, upon further oxidation, sulfones. researchgate.net For this compound, this transformation can be achieved using various oxidizing agents. One common and environmentally benign oxidant is hydrogen peroxide (H₂O₂). sci-hub.se

The reaction of di-p-nitrophenyl sulfide (B99878) with 30% hydrogen peroxide, catalyzed by a system comprising sodium tungstate (Na₂WO₄), phenylphosphonic acid (C₆H₅PO₃H₂), and a phase transfer catalyst, yields di-p-nitrophenyl sulfone in high yield. sci-hub.se The resulting sulfone is a crystalline solid with a distinct melting point. sci-hub.se

Table 1: Oxidation of Di-p-nitrophenyl Sulfide to Di-p-nitrophenyl Sulfone sci-hub.se
ReactantOxidizing SystemProductYield (%)Melting Point (°C)
Di-p-nitrophenyl sulfide30% H₂O₂, Na₂WO₄, C₆H₅PO₃H₂, Phase Transfer CatalystDi-p-nitrophenyl sulfone94271.0–271.5

Mechanistic Studies of Selective Oxidation

The selective oxidation of sulfides to sulfoxides without further oxidation to sulfones is a key challenge. The mechanism of sulfide oxidation by hydrogen peroxide is understood to involve an electrophilic attack of a peroxide oxygen atom on the sulfur atom. nih.gov The reaction is generally considered to be second-order. nih.gov

In catalyzed systems, such as those employing polyperoxotungstate complexes, a proposed mechanism involves a three-membered-ring transition state. researchgate.net In this model, the sulfide attacks the electrophilic oxygen atom of the tungsten-peroxo species, leading to a complete oxygen transfer. researchgate.net The rate of this oxidation is influenced by the nucleophilicity of the sulfide. researchgate.net Computational studies on the oxidation of dimethyl sulfide by hydrogen peroxide in aqueous solution suggest that the primary reaction coordinates are the breaking of the O-O bond in H₂O₂ and the formation of the S-O bond. nih.gov The inclusion of explicit water molecules in the model is crucial, as they stabilize the charge separation in the activation complex through hydrogen bonding. nih.gov

Reductive Pathways

The two nitro groups on the this compound molecule are readily reduced to primary amino groups. This transformation is a common strategy for the synthesis of the corresponding diamine, a valuable monomer in polymer chemistry.

Reduction of Nitro Groups to Reactive Intermediates

The reduction of aromatic nitro compounds can proceed through various reactive intermediates, such as nitroso and hydroxylamine species, before yielding the final amine product. mdpi.com The specific intermediates formed depend on the reducing agent and reaction conditions. mdpi.comwikipedia.org Controlling the reduction to selectively isolate these intermediates can be challenging, as the reaction often proceeds to the more thermodynamically stable amine. mdpi.com For instance, metal sulfides like sodium sulfide (Na₂S) are known to reduce nitro compounds to hydroxylamines, which are then typically further reduced to amines. mdpi.com

Formation of Amino Derivatives

The complete reduction of both nitro groups in this compound results in the formation of bis(4-aminophenyl)sulfide. This conversion can be accomplished using several established methods for nitro group reduction. commonorganicchemistry.com

Catalytic hydrogenation, employing reagents such as palladium on carbon (Pd/C) with hydrogen gas, is a highly effective method for reducing both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com Another common method involves the use of sodium sulfide (Na₂S), which is particularly useful for substrates where catalytic hydrogenation or acidic conditions are not compatible. commonorganicchemistry.com Sodium sulfide can also offer selectivity in molecules with multiple nitro groups. commonorganicchemistry.com

Table 2: Common Reagents for the Reduction of Aromatic Nitro Compounds to Amines commonorganicchemistry.com
ReagentTypical ConditionsNotes
H₂ + Pd/CHydrogen gas, Palladium on Carbon catalystOften the method of choice; reduces both aromatic and aliphatic nitro groups.
Na₂SSodium sulfide in a suitable solventUseful alternative when hydrogenation is not compatible; can be selective.
Fe in acidic mediaIron powder with an acid like acetic acidA mild method that can be selective in the presence of other reducible groups.
SnCl₂Tin(II) chlorideA mild method that can be selective in the presence of other reducible groups.

The resulting product, bis(4-aminophenyl)sulfide, is a stable crystalline compound.

Nucleophilic and Electrophilic Characteristics in Reaction Mechanisms

This compound possesses both nucleophilic and electrophilic centers, which govern its reactivity in various mechanistic pathways. The sulfur atom acts as a nucleophile, while the electron-deficient aromatic rings are electrophilic.

The presence of two strong electron-withdrawing nitro groups, one para to the sulfide linkage on each ring, significantly reduces the electron density of the benzene (B151609) rings. This deactivation makes electrophilic aromatic substitution unfavorable. Conversely, it strongly activates the rings toward nucleophilic aromatic substitution (SNAr). wikipedia.org In the SNAr mechanism, a nucleophile attacks an aromatic carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.com The negative charge in this complex is delocalized, particularly onto the oxygen atoms of the nitro group, which stabilizes the intermediate and facilitates the subsequent departure of a leaving group. wikipedia.orgyoutube.com In the case of this compound, while there isn't a conventional leaving group like a halide, the principles of SNAr highlight the electrophilic nature of the carbon atoms in the ortho and meta positions relative to the sulfide bridge.

In contrast to the electrophilic aromatic rings, the sulfur atom in the sulfide bridge is nucleophilic. This is a general characteristic of sulfides, where the lone pairs of electrons on the sulfur atom can attack electrophilic centers. nih.gov This nucleophilicity is demonstrated in the oxidation reactions discussed previously, where the sulfur atom attacks the electrophilic oxygen of the oxidizing agent. nih.gov The electron-withdrawing nature of the nitrophenyl groups, however, does reduce the nucleophilicity of the sulfur atom compared to that in diphenyl sulfide or dialkyl sulfides.

Substitution Reactions at Aromatic Rings

The substitution reactions at the aromatic rings of this compound are fundamentally dictated by the powerful electronic influence of the two para-positioned nitro groups and the centrally located sulfide bridge. The interplay between these groups renders the aromatic system highly susceptible to nucleophilic attack while strongly deactivating it towards electrophilic substitution.

The primary mode of substitution is Nucleophilic Aromatic Substitution (SNAr). The nitro groups are strong electron-withdrawing groups, which significantly lower the electron density of the aromatic rings. wikipedia.org This electron deficiency makes the rings electrophilic and thus activates them towards attack by nucleophiles. wikipedia.orglibretexts.org The SNAr mechanism is generally a two-step process involving the initial addition of a nucleophile to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of a leaving group. wikipedia.orglibretexts.orgnih.gov The negative charge of the Meisenheimer complex is effectively delocalized by the ortho and para nitro groups, which stabilizes this intermediate and facilitates the reaction. wikipedia.org

While this compound itself does not possess a conventional leaving group like a halogen on its aromatic rings, its synthesis from 4-chloronitrobenzene serves as a prime example of an SNAr reaction. In this process, a sulfide nucleophile displaces the chloride ion on two molecules of 4-chloronitrobenzene. orgsyn.org The reaction proceeds readily because the nitro group at the para position stabilizes the transient Meisenheimer complex.

Conversely, Electrophilic Aromatic Substitution (EAS) on the rings of this compound is mechanistically unfavorable. The nitro groups are potent deactivating groups for EAS, withdrawing electron density and making the ring less attractive to electrophiles. wikipedia.org Although the sulfide linker is typically an activating, ortho-para directing group, its influence is overwhelmingly negated by the deactivating effect of the two nitro groups. Consequently, forcing an electrophilic substitution would necessitate exceptionally harsh reaction conditions, which would likely lead to degradation of the molecule, such as oxidation of the sulfide bridge, rather than the desired substitution.

The directing effects of the substituents on the aromatic rings of this compound are summarized in the table below. For any potential reaction, the positions ortho to the nitro groups are the most activated for nucleophilic attack, while the positions ortho to the sulfide bridge would be the least deactivated for a hypothetical electrophilic attack.

SubstituentEffect on Electrophilic Aromatic Substitution (EAS)Directing Influence (EAS)Effect on Nucleophilic Aromatic Substitution (SNAr)Directing Influence (SNAr)
-NO₂ (Nitro)Strongly DeactivatingMetaStrongly ActivatingOrtho, Para
-S- (Sulfide Bridge)ActivatingOrtho, ParaWeakly DeactivatingOrtho, Para

Advanced Spectroscopic Characterization and Structural Elucidation of Bis 4 Nitrophenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Due to the symmetrical nature of Bis(4-nitrophenyl)sulfide, a simplified ¹H NMR spectrum is anticipated. The molecule possesses a plane of symmetry through the sulfur atom, rendering the two 4-nitrophenyl groups chemically equivalent. Consequently, the four protons on each aromatic ring are also equivalent to the corresponding protons on the other ring.

The protons on each benzene (B151609) ring are in two distinct chemical environments. The two protons ortho to the nitro group (H-3 and H-5) are chemically equivalent, as are the two protons meta to the nitro group (H-2 and H-6), which are ortho to the sulfur atom. This arrangement is expected to produce a classic AA'BB' spin system, which often appears as two distinct doublets.

Based on the electron-withdrawing nature of the nitro group and the electron-donating effect of the sulfide (B99878) linkage, the following proton chemical shifts are predicted.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6, H-2', H-6'7.40 - 7.60Doublet8.0 - 9.0
H-3, H-5, H-3', H-5'8.10 - 8.30Doublet8.0 - 9.0

Note: These are predicted values based on the analysis of similar structures. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum of this compound is simplified due to the molecule's symmetry. Four distinct signals are expected for the carbon atoms of the aromatic rings.

The carbon atom attached to the sulfur (C-1), the two equivalent carbons ortho to the sulfur (C-2, C-6), the two equivalent carbons meta to the sulfur (C-3, C-5), and the carbon atom attached to the nitro group (C-4) will each produce a separate signal. The chemical shifts of these carbons are influenced by the electronegativity of the attached groups.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomsPredicted Chemical Shift (δ, ppm)
C-1, C-1'145.0 - 150.0
C-2, C-6, C-2', C-6'128.0 - 132.0
C-3, C-5, C-3', H-5'123.0 - 126.0
C-4, C-4'140.0 - 145.0

Note: These are predicted values. Actual experimental values may differ based on the specific analytical conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₂H₈N₂O₄S), HRMS provides the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass.

The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element. This calculated value can then be compared to the experimentally determined mass from the HRMS analysis.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₈N₂O₄S
Theoretical Exact Mass ([M]⁺)276.0205 g/mol

The experimental measurement of a molecular ion peak at or very close to this theoretical value provides strong evidence for the correct elemental composition of this compound.

Other Spectroscopic Techniques in Structural Analysis

While NMR and HRMS provide the core structural and molecular formula information, other spectroscopic techniques offer complementary data for a comprehensive characterization of this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the nitro group (NO₂) symmetric and asymmetric stretching vibrations, typically observed around 1340-1350 cm⁻¹ and 1520-1530 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and found in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with chromophores. The presence of the nitro-substituted aromatic rings in this compound constitutes a significant chromophoric system. It is expected to exhibit strong absorption in the UV region, likely with a maximum absorption wavelength (λmax) influenced by the extended conjugation of the system. For a related compound, Bis(4-nitrophenyl)disulfide, UV-Vis spectral data is available, which can provide a comparative reference. nist.gov

By combining the data from these various spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, confirming its identity and purity.

Computational Chemistry and Theoretical Modeling of Bis 4 Nitrophenyl Sulfide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic and geometric properties of molecules like Bis(4-nitrophenyl)sulfide. By utilizing functionals such as B3LYP combined with basis sets like 6-31+G(d,p), it is possible to obtain a detailed understanding of the molecule's structure and intrinsic reactivity. semanticscholar.org

A primary step in DFT analysis is geometry optimization, which determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. mdpi.com From this optimized structure, a wealth of information can be derived. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. semanticscholar.orgmdpi.com For complex molecules containing bis(4-nitrophenyl) moieties, DFT studies have shown HOMO-LUMO gaps in the range of 4.0 eV, indicating significant electronic stability. semanticscholar.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative basis for understanding its stability and reactivity. semanticscholar.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT This table contains illustrative data based on DFT calculations for structurally related complex molecules containing the bis(4-nitrophenyl) functional group. semanticscholar.org

DescriptorSymbolFormulaTypical Calculated Value (eV)Interpretation
HOMO EnergyEHOMO--7.42Energy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO EnergyELUMO--3.38Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy GapΔEELUMO - EHOMO4.04Indicates chemical reactivity and kinetic stability.
Ionization PotentialIP-EHOMO7.42Energy required to remove an electron.
Electron AffinityEA-ELUMO3.38Energy released when an electron is added.
Chemical Hardnessη(IP - EA) / 22.02Measures resistance to change in electron distribution. A lower value indicates higher reactivity.
Electronegativityχ(IP + EA) / 25.40Measures the power of an atom or group to attract electrons.

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. walisongo.ac.idnanobioletters.com For this compound, the MEP would likely show significant negative potential around the oxygen atoms of the nitro groups, identifying them as primary sites for interaction with electrophiles.

Advanced Computational Approaches for Reaction Mechanisms

Computational chemistry offers powerful methods to elucidate the step-by-step pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with each step of a reaction. This provides a detailed mechanistic understanding that is often difficult to obtain through experimental means alone.

For instance, DFT calculations can be used to model reactions such as nucleophilic aromatic substitution or oxidation at the sulfur atom. Theoretical studies on the aminolysis of similar compounds, like bis(4-nitrophenyl) carbonate, have successfully modeled the reaction pathway through tetrahedral intermediates (zwitterionic, T±, and anionic, T−). researchgate.net Such studies calculate the energy barriers for the formation and collapse of these intermediates, allowing for the identification of the rate-determining step.

Moreover, computational models can incorporate solvent effects, which are crucial for accurately predicting reaction kinetics in solution. Microsolvation models, where a few explicit solvent molecules are included in the calculation, can reveal the specific roles of solvent molecules in stabilizing transition states or intermediates through interactions like hydrogen bonding. researchgate.net By comparing the calculated energy profiles of different possible pathways, the most favorable reaction mechanism can be determined.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For derivatives of this compound, QSAR studies can be instrumental in designing new molecules with enhanced properties, such as improved therapeutic efficacy or specific material characteristics.

The process involves generating a dataset of derivatives and their measured activities. Then, a wide range of molecular descriptors, which are numerical values representing different aspects of the molecule's structure, are calculated. These descriptors fall into several categories. ijpbs.comresearchgate.net

Table 2: Common Descriptor Classes in QSAR Modeling

Descriptor ClassDescriptionExamples
ElectronicDescribe the distribution of electrons in the molecule.Dipole moment, partial charges, HOMO/LUMO energies.
StericRelate to the size and shape of the molecule.Molecular weight, van der Waals volume, surface area.
HydrophobicQuantify the molecule's affinity for nonpolar environments.LogP (octanol-water partition coefficient).
TopologicalDescribe the connectivity of atoms within the molecule.Connectivity indices, shape indices.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a QSAR model is built that relates a selection of these descriptors to the observed activity. ijpbs.com A robust QSAR model not only predicts the activity of new, unsynthesized derivatives but also provides insight into the structural features that are crucial for the desired outcome. For example, a model might reveal that high activity is correlated with a specific charge distribution on the phenyl rings or the steric bulk of a substituent, thereby guiding the rational design of more potent analogues.

Prediction of Spectroscopic Parameters

Theoretical calculations are highly effective in predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to confirm molecular structures. For this compound, computational methods can simulate various types of spectra, including infrared (IR), UV-Visible, and Nuclear Magnetic Resonance (NMR).

Vibrational analysis based on DFT calculations can predict the frequencies and intensities of IR absorption bands. These theoretical spectra are often scaled by an empirical factor to improve agreement with experimental results. Such calculations are invaluable for assigning specific vibrational modes to observed peaks. For example, the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) groups and the C-S stretching vibrations can be precisely identified. mdpi.com

Table 3: Comparison of Theoretical and Experimental IR Frequencies for Key Functional Groups in Related Sulfonamides mdpi.com

Vibrational ModeExperimental Frequency (cm-1)Calculated Frequency (cm-1)
S-N Stretch931847
C-N Stretch1458, 14781449, 1479
SO₂ Asymmetric Stretch13101322
SO₂ Symmetric Stretch11481165

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions, which correspond to UV-Visible absorption spectra. TD-DFT calculations can predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions, helping to understand the electronic structure and the nature of the orbitals involved (e.g., n→π* or π→π* transitions). nanobioletters.com

Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted chemical shifts are compared to a reference standard (like tetramethylsilane, TMS) and can be used to assign signals in experimental NMR spectra, which is particularly useful for complex molecules or for distinguishing between isomers. mdpi.com

Applications of Bis 4 Nitrophenyl Sulfide in Specialized Chemical Research

Role as a Reagent and Intermediate in Organic Synthesis

Bis(4-nitrophenyl)sulfide serves as a versatile reagent and intermediate in the field of organic synthesis. Its chemical structure, characterized by electron-withdrawing nitro groups, activates the aromatic rings towards nucleophilic aromatic substitution reactions. This reactivity allows for the synthesis of a variety of more complex molecules.

One of the notable applications of this compound is in the synthesis of sulfur-containing polymers. It can be used as a monomer or a precursor to monomers for the preparation of polythioethers and other related polymers. For instance, it has been explored as a component in the synthesis of aromatic and semi-aromatic polythioetheramides. These polymers are known for their thermal stability and are of interest for high-performance material applications.

The general reactivity of this compound in organic synthesis is summarized in the table below:

Reaction TypeRole of this compoundProducts
Nucleophilic Aromatic SubstitutionElectrophilic substrateSubstituted diaryl sulfides
Reduction of Nitro GroupsStarting materialBis(4-aminophenyl)sulfide and derivatives
PolymerizationMonomer/PrecursorPolythioethers, Polythioetheramides

This table provides a generalized overview of the reactivity of this compound in organic synthesis.

Contributions to Materials Science and Organic Electronic Devices

In the realm of materials science, the incorporation of this compound units into polymer backbones is being investigated for the development of advanced materials with specific properties. The presence of the sulfide (B99878) linkage can enhance the thermal stability and modify the electronic properties of the resulting polymers. The nitro groups can also be chemically modified to further tune the material's characteristics.

There is ongoing research into the potential applications of this compound derivatives in the field of organic electronics. Sulfur-containing compounds are of interest for their potential use in organic semiconductors. While direct applications of this compound in devices like organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) are not yet widely reported, its derivatives are being explored as building blocks for novel organic electronic materials. The properties of such materials are highly dependent on their molecular structure, and the inclusion of the this compound moiety can influence factors such as charge transport and energy levels.

Potential Application AreaRole of this compound MoietyDesired Properties
High-Performance PolymersStructural unitThermal stability, specific electronic properties
Organic ElectronicsBuilding block for semiconductor materialsTunable charge transport, appropriate energy levels

This table outlines the potential contributions of the this compound structure in materials science.

Utilization in Analytical Chemistry as a Standard Reference Material

Currently, there is limited specific information available in scientific literature detailing the widespread use of this compound as a standard reference material in analytical chemistry. While it possesses a stable, crystalline form and a well-defined chemical structure, which are key characteristics for a reference material, its application in this specific context is not prominently documented. In principle, it could potentially be used for the calibration of analytical instruments or in the validation of analytical methods for the determination of sulfur or nitroaromatic compounds. However, specific examples or certified reference material data are not readily found.

Exploration in Environmental Remediation Technologies

The potential application of this compound in environmental remediation technologies is an area of ongoing exploration. While direct, large-scale applications have not been reported, related research provides some insights into its potential roles. For instance, the photocatalytic degradation of 4-nitrophenol, a compound with a similar nitroaromatic structure, has been studied. This suggests that this compound could potentially be degraded through similar advanced oxidation processes.

Furthermore, sulfur-containing compounds are known to have an affinity for heavy metals. Although research has focused on other types of sulfides for the removal of heavy metal ions from wastewater, the fundamental interaction between sulfur and heavy metals could be a basis for future studies involving this compound or its derivatives in environmental remediation. However, it is important to note that there is currently no direct evidence of its use in these technologies.

Potential Remediation TechnologyPossible Role of this compoundResearch Status
Advanced Oxidation ProcessesTarget pollutant for degradation studiesIndirectly suggested by studies on similar compounds
Heavy Metal AdsorptionSulfur-containing adsorbentExploratory; no direct evidence

This table summarizes the speculative and exploratory roles of this compound in environmental remediation.

Investigation of Biological Interactions and Mechanistic Insights

Antimicrobial Activity Research and Mechanistic Pathways

Investigations into the antimicrobial properties of Bis(4-nitrophenyl)sulfide and related compounds have sought to understand their efficacy against various microbial strains and the structural features essential for any observed activity.

Role of Sulfur Linkage in Biological Efficacy of Related Compounds

The nature of the sulfur linkage appears to be a critical determinant of the biological activity in nitrophenyl compounds. Studies on related aryl-alkyl disulfides have unambiguously confirmed that the disulfide linkage is necessary for their antibacterial bioactivity. When the disulfide bridge was replaced with a sulfide (B99878), as in the case of bis(p-nitrophenyl) sulfide, the antibacterial activity was lost. This suggests that the sulfur-sulfur bond in disulfides plays a crucial role, potentially through mechanisms like thiol-disulfide exchange with microbial proteins or enzymes, which is not possible with the more stable sulfide linkage.

Inhibitory Potential in Enzymatic Systems (e.g., Aldose Reductase) with Bis-Sulfide Derivatives

While direct studies on the inhibitory potential of this compound on aldose reductase are not extensively documented, research on related bis-sulfide and bis-sulfone derivatives has provided valuable insights. Aldose reductase is an enzyme implicated in the complications of diabetes. A study exploring various bis-sulfide derivatives as non-classical aldose reductase inhibitors demonstrated that these compounds can exhibit significant inhibitory activity.

For instance, certain 2,6-bis((phenyl)(phenylthio)methyl)cyclohexan-1-one derivatives showed potent inhibition of aldose reductase, with some compounds exhibiting greater potency than the standard inhibitor, epalrestat. researchgate.net The inhibitory constants (Ki) for these bis-sulfide derivatives ranged from 0.53 ± 0.03 to 4.20 ± 0.06 μM. researchgate.net Although these are structurally different from this compound, the findings suggest that the bis-sulfide scaffold can be a basis for designing aldose reductase inhibitors. The presence of nitro groups on the phenyl rings, as seen in some of the tested derivatives, also influenced the inhibitory activity. researchgate.net

Table 1: Aldose Reductase Inhibitory Activity of Selected Bis-Sulfide Derivatives researchgate.net

CompoundRKi (μM)
5c3-NO20.65 ± 0.04
5g3-Cl0.71 ± 0.05
5h4-Cl0.53 ± 0.03
Epalrestat (standard)-0.79 ± 0.01

Research into Cytotoxic Effects and Antioxidant Properties of Related Nitrophenyl Sulfides

The cytotoxic and antioxidant profiles of nitrophenyl sulfides are of interest due to their potential applications and implications for human health. While specific data for this compound is limited, studies on related compounds provide a general understanding.

One study reported an oral LD50 of 1490 mg/kg in rats for this compound, indicating a degree of toxicity. nih.gov Research on other nitrophenyl-containing heterocyclic compounds has shown that some of these molecules exhibit moderate to strong anticancer activity against pancreatic (PACA2) and lung (A549) cancer cell lines. researchgate.net Furthermore, many of these synthesized compounds demonstrated high antioxidant activity. researchgate.net

The antioxidant properties of some bis(3-(4-nitrophenyl)acrylamide) derivatives have been evaluated using DPPH and ABTS radical scavenging assays. The results, presented as IC50 values, indicated varying levels of antioxidant potential among the different derivatives.

Table 2: Antioxidant Activity of Bis(3-(4-nitrophenyl)acrylamide) Derivatives

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
1>1000>1000
227.5±0.327.4±0.2
349.3±0.222.1±0.1
BHT (standard)22.4±0.110.9±0.1

Future Research Directions and Emerging Paradigms for Bis 4 Nitrophenyl Sulfide

Development of Catalytic Applications

While bis(4-nitrophenyl)sulfide is not primarily used as a catalyst itself, its structure presents significant potential for its use as a precursor or ligand in catalytic systems. Future research is trending towards the design of sophisticated catalysts derived from this compound.

One promising avenue is the development of novel Metal-Organic Frameworks (MOFs). MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, with applications in gas storage, separation, and catalysis. mdpi.comeeer.org The this compound molecule, after chemical modification, could serve as a unique sulfur-containing organic linker. For instance, the reduction of the nitro groups to amino groups would yield bis(4-aminophenyl)sulfide, a ligand capable of coordinating with metal centers to form new MOFs. The inherent sulfide (B99878) bond could impart unique structural and electronic properties to the resulting framework, potentially enhancing catalytic activity for specific reactions. Research into sulfur-functionalized MOFs has already demonstrated their potential in piezo-photocatalysis, suggesting that sulfide-containing linkers are a valuable design element. nih.gov

Furthermore, the compound could act as a precursor for synthesizing heterogeneous catalysts. For example, it could be used to prepare finely dispersed metal sulfide catalysts on a support. The thermal decomposition of this compound in the presence of a metal salt could yield highly active metal sulfide nanoparticles, analogous to how related disulfide compounds are used in the preparation of sulfided Ni/Mo catalysts for hydrogenation and hydrogenolysis reactions. acs.org

Advanced Material Science Integration and Optoelectronic Properties

The integration of this compound into advanced materials, such as specialty polymers and electronic materials, is a burgeoning area of research. nbinno.com Its rigid aromatic structure and the strong electron-withdrawing nature of the nitro groups suggest that materials incorporating this moiety could possess interesting optoelectronic properties.

Future work could focus on the synthesis of novel polymers where this compound is a key monomer. This could lead to the creation of materials analogous to poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic. researchgate.net The presence of nitro groups on the polymer backbone would be expected to significantly alter its solubility, thermal stability, and electronic characteristics, potentially making it suitable for applications in electronics. nbinno.com These nitro groups can also serve as reactive handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.

The potential optoelectronic properties of derivatives are of particular interest. Studies on related aromatic sulfur-containing molecules, such as bibenzo[c]thiophene derivatives, have shown that structural modifications can systematically tune photophysical and electrochemical properties, including absorption/fluorescence wavelengths and HOMO/LUMO energy levels. rsc.org The introduction of the electron-deficient this compound core into larger π-conjugated systems could lead to materials with significant charge-transfer character, which is desirable for applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors.

Table 1: Comparison of Photophysical and Electrochemical Properties of 4,4′-Bibenzo[c]thiophene Derivatives in Toluene (Data from Obayashi et al., 2021) rsc.org
CompoundAbsorption Max (λabsmax)Fluorescence Max (λflmax)Fluorescence Quantum Yield (Φfl)HOMO (eV)LUMO (eV)
4,4′-BBT359 nm410 nm0.41-5.55-2.39
1,1′-Si-4,4′-BBT366 nm420 nm0.41-5.45-2.34
1,1′,3,3′-Si-4,4′-BBT371 nm451 nm0.36-5.34-2.30

This table illustrates how functionalization impacts the electronic properties of a sulfur-containing aromatic system, providing a model for predicting the effects of incorporating this compound into advanced materials.

Green Chemistry Approaches in Synthesis and Application

Adopting green chemistry principles for the synthesis and application of this compound is a critical direction for future research. Traditional synthesis methods often involve long reaction times and the use of non-ideal solvents. orgsyn.org Future efforts should focus on developing more sustainable synthetic protocols.

This includes the exploration of solvent-free reaction conditions, such as mechanochemistry (grinding), which has proven effective for other organic reactions like chalcone (B49325) synthesis. uns.ac.id Investigating catalytic routes that can proceed under milder conditions, with higher atom economy and reduced waste generation, is another key goal. flinders.edu.au The use of safer, biodegradable, or recyclable solvents in place of traditional organic solvents would also significantly improve the environmental footprint of its production.

In terms of applications, the high sulfur content of polymers derived from this compound could be leveraged for environmental remediation. Sulfur-rich polymers are known to have a high affinity for heavy metals like mercury. flinders.edu.au Future research could therefore focus on designing and testing materials based on this compound for use in water purification and pollution control, representing a value-added application of an industrial chemical to solve environmental problems. flinders.edu.au

Deeper Mechanistic Elucidation of Biological and Environmental Transformations

Understanding the environmental fate and biodegradability of this compound is essential. Currently, there is limited direct research on its transformation pathways in biological or environmental systems. However, studies on structurally analogous compounds provide a clear roadmap for future investigations.

Research on the biodegradation of bisphenols has shown that the connecting bridge between the phenyl rings is a critical determinant of microbial degradation. For example, the bacterium Sphingobium yanoikuyae strain FM-2 can completely degrade bis(4-hydroxyphenyl)methane (Bisphenol F), but it is ineffective against compounds with different bridging structures, including bis(4-hydroxyphenyl)sulfide. asm.orgnih.gov This highlights a significant knowledge gap and points to the need for studies aimed at identifying microorganisms and enzymatic systems capable of cleaving the thioether bond.

Table 2: Degradation of Various Bisphenols by Sphingobium yanoikuyae strain FM-2 (Data from Ike et al., 2008) asm.org
CompoundBridging StructureDegradation by Strain FM-2
Bisphenol F (BPF)-CH2-Yes
Bis(4-hydroxyphenyl)sulfide (TDP)-S-No
Bis(4-hydroxyphenyl)sulfone (BPS)-SO2-No
Bisphenol A (BPA)-C(CH3)2-No

Future mechanistic studies should investigate several potential transformation pathways. Under anaerobic conditions, the nitro groups are susceptible to reduction, which would form bis(4-aminophenyl)sulfide, a compound with markedly different chemical properties and biological activity. The sulfide linkage itself is prone to oxidation, potentially forming the corresponding bis(4-nitrophenyl)sulfoxide and bis(4-nitrophenyl)sulfone. Elucidating these pathways, identifying the intermediate metabolites, and understanding the enzymatic processes involved are crucial for a comprehensive environmental risk assessment.

Q & A

Q. What are the recommended methods for synthesizing Bis(4-nitrophenyl)sulfide, and how can researchers verify its purity?

  • Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution, where 4-nitrothiophenol reacts with a suitable electrophile under controlled conditions. To ensure purity, use column chromatography for isolation and confirm via HPLC (≥95% purity threshold). Cross-validate with spectroscopic techniques:
  • ¹H/¹³C NMR : Compare peak assignments with literature data (e.g., aromatic protons at δ 8.1–8.3 ppm) .
  • IR Spectroscopy : Confirm S–Ar stretching vibrations near 690 cm⁻¹ .
  • Melting Point : Reported values range from 178–183°C (dec.); deviations >2°C indicate impurities .
    Always consult SciFinder or Reaxys to confirm synthetic routes and characterization benchmarks .

Q. How should researchers characterize this compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Use TGA/DSC to assess decomposition above 200°C .
  • Light Sensitivity : Store in amber vials at 0–6°C to prevent photodegradation, as nitroaryl compounds are prone to radical formation .
  • Humidity Tests : Monitor mass changes in desiccators at 25°C/60% RH for hygroscopicity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves and safety goggles; avoid inhalation of dust .
  • Ventilation : Use fume hoods due to potential sulfoxide byproduct formation .
  • Spill Management : Neutralize with activated carbon and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?

  • Methodological Answer :
  • Data Triangulation : Cross-reference NIST Chemistry WebBook or peer-reviewed journals for consensus values .
  • Reproducibility Tests : Replicate synthesis using anhydrous solvents (e.g., DMF) to rule out hydrate formation .
  • Advanced Spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in impure batches .
    Note: Commercial suppliers like Sigma-Aldrich may not provide analytical data, necessitating independent verification .

Q. What experimental strategies are effective for studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Mechanistic Probes : Employ isotopic labeling (¹⁸O/³⁴S) to trace sulfur participation in catalytic cycles .
  • Kinetic Studies : Monitor reaction progress via UV-Vis at λ = 400 nm (nitro group absorbance) .
  • Computational Modeling : Use DFT calculations to predict regioselectivity in aryl-thioether bond cleavage .

Q. How can researchers address low solubility of this compound in common organic solvents?

  • Methodological Answer :
  • Solvent Screening : Test dipolar aprotic solvents (e.g., DMSO, DMF) or ionic liquids .
  • Derivatization : Introduce solubilizing groups (e.g., PEG chains) via post-synthetic modification .
  • Co-solvent Systems : Optimize ratios of toluene:THF (3:1 v/v) to enhance dissolution without side reactions .

Data Analysis and Contradiction Management

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data in toxicity studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate datasets from PubChem BioAssay to identify trends in LD₅₀ values .
  • Error Analysis : Quantify uncertainties via Monte Carlo simulations for instrument-specific noise .
  • Peer Review : Submit raw data to repositories like Figshare for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.